Agar
説明
Historical Discovery and Traditional Uses of this compound
The historical trajectory of this compound utilization represents a fascinating convergence of traditional culinary practices and scientific innovation spanning more than a millennium. The earliest documented use of this compound-containing preparations dates to approximately 700 AD in Japan, where a traditional dish called tokoroten was prepared by boiling various seaweeds in water to create a seaweed-flavored broth that would subsequently chill and form a firm jelly. This ancient preparation method involved pushing the formed jelly through a box with a grate, dividing it into noodles that were served cold with accompaniments such as soy sauce, scallions, toasted nori, and miso paste. The terminology surrounding this compound reflects its diverse cultural origins, with the word "this compound" deriving from "this compound-agar," the Malay name for red algae from which the jelly is produced, while in Japanese it is known as "Kanten," meaning "frozen sky".
The legendary discovery of this compound's unique gelling properties is attributed to a seventeenth-century Japanese innkeeper named Minora Tarazaemon, who served algae soup to a Japanese emperor and his entourage during a snowstorm. According to this historical account, leftover soup gelled overnight due to freezing temperatures, and when the innkeeper discovered this transformation the following morning, he realized both the gelling power of the algae and the reversibility of the process when the gelatin was recooked with additional water. This discovery led to the development of traditional this compound production methods, where the resultant jelly was cut into blocks, forced through cutters to create noodles, and then subjected to repeated freeze-thaw cycles on bamboo mats to achieve purification and dehydration.
The transition of this compound from culinary ingredient to scientific tool occurred through the intersection of domestic knowledge and laboratory innovation in 1881. Fanny Angelina Hesse, wife of microbiologist Walther Hesse working in Robert Koch's laboratory, suggested replacing the problematic gelatin medium with this compound after learning about its properties from an Indonesian neighbor who had utilized this compound in traditional cooking. The introduction proved revolutionary because this compound addressed the critical limitations of gelatin, which would liquefy at the high temperatures required for bacterial cultivation and was susceptible to degradation by microbial enzymes. This pivotal moment in 1882, when Walther Hesse first described this compound for microbiological use, established the foundation for modern bacteriological techniques that remain essential to clinical diagnostics and research today.
Biological Origins: Marine Algae of the Rhodophyceae Class
This compound originates from the cell walls of marine red algae belonging to the phylum Rhodophyta, representing one of the most abundant and diverse groups of marine macroalgae. The Rhodophyta phylum encompasses approximately 6,000 different species, making red algae the largest group of seaweeds and establishing them as a significant source of bioactive compounds and commercially valuable polysaccharides. These organisms are predominantly marine, inhabiting intertidal zones and subtidal environments at depths ranging from surface waters to occasionally 250 meters, with the main global biomass contributed by the families Corallinaceae and Gigartinaceae. Red algae are distinguished by their characteristic pigmentation resulting from the presence of phycoerythrin and phycocyanin, which masks other pigments including chlorophyll a, beta-carotene, and unique xanthophylls.
The biochemical composition of red algae reflects their specialized marine environment and evolutionary adaptations, with cell walls constructed primarily of cellulose, this compound, and carrageenans. Unlike terrestrial plants, red algae lack chlorophyll b and store energy reserves as floridean starch and floridoside rather than conventional starch. The structural organization of red algae ranges from unicellular representatives to complex thalli built from filamentous networks, with the economically significant agarophytes belonging primarily to the families Gelidiaceae and Gracilariaceae. These families have achieved particular commercial importance as major sources of this compound and carrageenans, with worldwide production yields reaching approximately 10,000 tons of this compound valued at 200 million dollars annually.
This compound itself represents a complex mixture of polysaccharides that serves as a structural component within the algal cell wall matrix. The biological function of this compound within the algae is to provide flexible mechanical support while maintaining cell wall integrity under varying oceanic conditions. The polysaccharide complex consists of two primary components: agarose, a linear polymer of repeating agarobiose units, and agaropectin, a heterogeneous mixture of smaller molecules. Commercial this compound production involves the removal of agaropectin through processing, resulting in a product that is essentially pure agarose. The extraction process requires boiling the algal material to release this compound from the cell walls, followed by purification steps that eliminate the colored and flavored compounds naturally present in the seaweed.
Taxonomic Variability in this compound Composition Across Algal Species
Taxonomic diversity among this compound-producing red algae results in significant variations in polysaccharide composition, yield, and functional properties that directly influence commercial applications and extraction methodologies. The two most economically important genera, Gelidium and Gracilaria, demonstrate substantial differences in this compound characteristics that reflect their distinct evolutionary lineages and environmental adaptations. Gelidium species, traditionally harvested from natural beds primarily in Spain, France, Indonesia, Morocco, Mexico, Portugal, and Korea, produce this compound of superior purity that requires no chemical modification during extraction. In contrast, Gracilaria species, which have been successfully cultivated in aquaculture systems across Chile, China, the Philippines, Indonesia, Namibia, South Korea, and Vietnam, yield this compound that necessitates alkaline chemical treatment to enhance gelling properties.
The fundamental differences between Gelidium and Gracilaria this compound extend beyond extraction requirements to encompass yield percentages, gel strength, and thermal characteristics. Research conducted on Gracilaria chorda from Japan compared with Southeast Asian species revealed significant variability in this compound properties across taxonomic boundaries. Gracilaria chorda demonstrated the highest this compound yield at 26.1 percent following alkali treatment at 80 degrees Celsius, accompanied by superior gel strength of 1139 grams per square centimeter, gelling temperature of 40 degrees Celsius, and melting temperature of 95 degrees Celsius. Comparative analysis of other Gracilaria species showed substantially lower performance metrics, with Gracilaria fisheri achieving gel strength of 716 grams per square centimeter, Gracilaria verrucosa reaching 608 grams per square centimeter, and various Gracilaria species ranging from 201 to 621 grams per square centimeter.
Agarose properties derived from different taxonomic sources exhibit distinct thermal characteristics that reflect species-specific molecular structures and methoxy substitution patterns. Standard agaroses extracted from Gelidium species demonstrate gelling temperatures between 34 and 38 degrees Celsius with melting temperatures ranging from 90 to 95 degrees Celsius. Agaroses derived from Gracilaria species, characterized by higher methoxy substituent content, exhibit elevated gelling temperatures of 40 to 52 degrees Celsius and slightly reduced melting temperatures of 85 to 90 degrees Celsius. These thermal properties correlate directly with the extent of natural methylation, where increased methoxy groups raise gelling temperatures in natural agarose, contrasting with synthetic methylation that produces the opposite effect.
| Species | This compound Yield (%) | Gel Strength (g/cm²) | Gelling Temp (°C) | Melting Temp (°C) | Treatment Required |
|---|---|---|---|---|---|
| Gracilaria chorda | 26.1 | 1139 | 40 | 95 | Alkali (80°C) |
| Gracilaria fisheri | 14.3 | 716 | - | - | Alkali |
| Gracilaria verrucosa | 14.7 | 608 | - | - | Alkali |
| Gracilaria sp. | 10.8 | 621 | - | - | Alkali |
| Gracilaria edulis (cultured) | - | 487 | - | - | None |
| Gracilaria edulis (wild) | 20.6 | 331 | - | - | Alkali |
| Gracilaria coronopifolia | 10.3 | 201 | - | - | Alkali |
| Gelidium species | Higher | Superior | 34-38 | 90-95 | None |
The cultivation characteristics of different agarophyte taxa reflect fundamental biological differences that influence commercial viability and production strategies. Gracilaria species demonstrate rapid growth rates with multiple annual harvests possible under aquaculture conditions, enabling large-scale commercial cultivation in controlled environments including ponds and protected bays. These species have proven adaptable to various cultivation systems, spreading from initial operations in Chile to successful implementations across multiple countries and climatic zones. Gelidium species, conversely, represent slow-growing organisms with single annual harvests that have resisted large-scale aquaculture development. Attempts to cultivate Gelidium in artificial systems have achieved biological success but remain economically unviable due to the species' requirement for rocky substrates and open ocean conditions that cannot be replicated in commercial cultivation facilities.
特性
IUPAC Name |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[[(4R,5S)-4-hydroxy-3-methyl-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-4-methoxyoxane-3,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O9/c1-5-8(16)13-11(7(21-5)4-20-13)23-14-10(18)12(19-2)9(17)6(3-15)22-14/h5-18H,3-4H2,1-2H3/t5?,6-,7?,8-,9+,10-,11?,12+,13+,14?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYDPBCUIJTIBM-DYOGSRDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2C(C(O1)CO2)OC3C(C(C(C(O3)CO)O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1[C@H]([C@H]2C(C(O1)CO2)OC3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Agar is odourless or has a slight characteristic odour. Unground agar usually occurs in bundles consisting of thin, membranous, agglutinated strips, or in cut, flaked or granulated forms. It may be light yellowish-orange, yellowish-grey to pale yellow, or colourless. It is tough when damp, brittle when dry. Powdered agar is white to yellowish-white or pale yellow. When examined in water under a microscope, agar powder appears more transparent. In chloral hydrate solution, the powdered agar appears more transparent than in water, more or less granular, striated, angular and occasionally contains frustules of diatoms. Gel strength may be standardised by the addition of dextrose and maltodextrines or sucrose, Transparent odorless solid; [Merck Index] Light yellowish orange, yellowish grey to pale yellow, or colorless solid in various forms; [JECFA] Beige powder; [Sigma-Aldrich MSDS] | |
| Record name | AGAR | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Agar | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11402 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Insoluble in cold water; soluble in boiling water, Slowly sol in hot water to a viscid soln, Insol in cold water, Insol in alcohol | |
| Record name | AGAR | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | AGAR-AGAR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1901 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Transparent strips or coarse or fine powder, Thin, translucent, membranous pieces, or pale buff powder, ...usually in the form of chopped shreds, sheets, flakes, granules, or powder. | |
CAS No. |
9002-18-0 | |
| Record name | Agar | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Agar | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.677 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AGAR-AGAR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1901 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
準備方法
Synthetic Routes and Reaction Conditions: Agar is typically extracted from red algae through a series of steps. The algae are first cleaned and then subjected to hot water extraction to release the this compound . The extract is then filtered to remove impurities and concentrated by evaporation. The concentrated extract is cooled to form a gel, which is then dried and ground into powder .
Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The red algae are harvested, cleaned, and subjected to hot water extraction in large tanks . The extract is filtered, concentrated, and then cooled to form a gel. The gel is cut into strips, dried, and ground into powder for commercial use .
化学反応の分析
Types of Reactions: Agar undergoes various chemical reactions, including hydrolysis, oxidation, and reduction . Hydrolysis of this compound can be catalyzed by acids or enzymes, breaking down the polysaccharides into simpler sugars . Oxidation and reduction reactions can modify the functional groups on the this compound molecules, altering their properties .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include acids, bases, and enzymes . For hydrolysis, acids such as hydrochloric acid or sulfuric acid are commonly used . Enzymes such as agarases can also catalyze the hydrolysis of this compound . Oxidation reactions may involve reagents like hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride .
Major Products Formed: The major products formed from the chemical reactions of this compound include simpler sugars such as galactose and anhydrogalactose . These products can be further utilized in various applications, including as precursors for other chemical compounds .
科学的研究の応用
Microbiology
Microbial Culture Media
Agar is primarily used as a solidifying agent in microbial culture media. It provides a stable environment for the growth of microorganisms, including bacteria and fungi. Common this compound media include:
- Nutrient this compound : Supports the growth of a wide range of non-fibrous bacteria.
- Sabouraud Dextrose this compound : Specifically designed for fungi and yeast.
- MacConkey this compound : Selective for Gram-negative bacteria.
Antibiotic Susceptibility Testing
This compound plates are crucial in antibiotic susceptibility testing, particularly the Kirby-Bauer disc diffusion method. This technique involves placing antibiotic-impregnated discs on an this compound plate inoculated with bacteria. The effectiveness of the antibiotics is determined by measuring the diameter of inhibition zones around the discs, indicating bacterial resistance or susceptibility .
Molecular Biology
Gel Electrophoresis
Agarose, a component of this compound, is widely used in gel electrophoresis for DNA separation and analysis. This technique allows researchers to visualize DNA fragments after electrophoresis under ultraviolet light. The gel matrix facilitates the movement of DNA based on size, enabling precise analysis of genetic material .
Food Industry
Food Additive
This compound serves as a thickening agent and stabilizer in various food products. Its gelling properties are utilized in:
- Jellies and Desserts : Provides texture and stability.
- Dairy Products : Acts as a thickener in yogurts and ice creams.
- Vegetarian Alternatives : Used as a gelatin substitute in vegan products.
Biodegradable Packaging
Recent advancements have seen this compound being developed into biodegradable food packaging films. These films serve as sustainable alternatives to traditional plastic packaging, reducing environmental impact while maintaining food safety .
Pharmaceutical Applications
Drug Delivery Systems
This compound-based composites are being researched for their potential in drug delivery systems due to their biocompatibility and ability to form hydrogels. Studies have shown that incorporating magnetic nanoparticles into this compound can enhance antimicrobial properties and facilitate targeted drug delivery .
Stabilizing Agent
In pharmaceuticals, this compound is used as a stabilizing agent for various formulations, including emulsions and suspensions. It helps maintain the consistency and efficacy of active ingredients in medications .
Environmental Applications
Bioremediation
This compound has been employed in bioremediation processes to support microbial growth that can degrade environmental pollutants. Its ability to provide a solid medium for microbial cultures aids in the effective treatment of contaminated soils and water sources .
Case Study 1: Enhancing Microbial Cultivation
A study demonstrated that separating phosphate from this compound during autoclaving increased colony-forming units (CFUs) significantly compared to when both were autoclaved together. This modification improved the cultivation efficiency of previously recalcitrant microorganisms .
Case Study 2: Biodegradable Films Development
Research on this compound-based biodegradable films highlighted their effectiveness in preserving food quality while being environmentally friendly. These films showed promising results in extending shelf life compared to conventional plastic packaging .
Data Tables
| Application Area | Specific Use | Benefits |
|---|---|---|
| Microbiology | Culture media | Supports diverse microbial growth |
| Molecular Biology | Gel electrophoresis | Enables DNA analysis |
| Food Industry | Thickening agent | Improves texture in food products |
| Pharmaceutical | Drug delivery systems | Biocompatible; enhances drug efficacy |
| Environmental Science | Bioremediation | Aids in pollutant degradation |
作用機序
The mechanism of action of agar primarily involves its ability to form gels. Agarose, the main component of this compound, forms a three-dimensional network of hydrogen bonds when dissolved in hot water and then cooled . This network traps water molecules, resulting in the formation of a gel . The gelation properties of this compound make it useful in various applications, including as a solid substrate for microbiological culture media and as a gelling agent in food products .
類似化合物との比較
Agar vs. Gelatin
| Property | This compound | Gelatin |
|---|---|---|
| Source | Red algae | Animal collagen |
| Gelling Temperature | 32–45°C (sets); 85°C (melts) | 15–25°C (sets); 35°C (melts) |
| Clarity | High | Opaque |
| Microbial Stability | Resistant to enzymatic breakdown | Prone to degradation |
| Applications | Microbiology, plant culture | Food industry, cosmetics |
Gelatin, an animal-derived protein, lacks thermal stability and clarity, rendering it unsuitable for high-temperature applications or microbial cultures . This compound’s superior gelling properties and non-reactivity with plant growth regulators (e.g., BAP, IAA) further solidify its dominance in plant tissue culture .
This compound vs. Gellan Gum (Phytagel®)
Studies on rice and rubber tree cultures demonstrate its superiority in callus induction and reduced vitrification compared to this compound . However, this compound remains preferred for routine applications due to its affordability .
This compound vs. Carrageenan
| Property | This compound | Carrageenan |
|---|---|---|
| Sulfate Content | Low (agarose: <0.3%) | High (15–40%) |
| Gel Texture | Brittle | Elastic |
| Applications | Solid culture media | Food additives, pharmaceuticals |
Carrageenan, another red algae-derived polysaccharide, is structurally similar but sulfated, leading to interactions with proteins and cations. This limits its use in microbiological media but enhances functionality in drug delivery systems .
This compound vs. Starch-Based Alternatives
Starch-based agents (corn, potato, barley) offer significant cost reductions (up to 66%) and comparable efficacy in plant cultures, making them viable substitutes in low-budget laboratories . However, their higher required concentrations (50 g/L vs. 7 g/L for this compound) may complicate media preparation .
This compound vs. Xanthan Gum and Guar Gum
Xanthan and guar gums lack gelling capacity but are used to stabilize emulsions or viscous solutions. Their incompatibility with solid media limits their utility in microbial isolation .
Key Research Findings
- Cost Efficiency : Starch-based agents reduce media costs by >60%, though this compound remains unmatched in ease of use .
- Plant Culture Performance : Gellan gum outperforms this compound in callus induction (e.g., 30% higher rates in rubber tree cultures) but increases costs by 30–50% .
- Microbiological Applications : this compound-based media (e.g., VRBA, R2A) show superior sensitivity in detecting coliforms compared to carrageenan or starch alternatives .
生物活性
Agar, a gelatinous substance derived from red algae, primarily from the genera Gelidium and Gracilaria, has garnered significant attention in various fields due to its unique biological activities and applications. This article explores the biological activity of this compound, highlighting its potential in pharmaceutical, cosmetic, and food industries, supported by diverse research findings and case studies.
Composition and Properties of this compound
This compound is primarily composed of two polysaccharides: agarose and agaropectin. The unique structure of this compound includes 3,6-anhydro-L-galactose, which contributes to its gelling properties. The gel strength and other physical characteristics can vary based on the source of this compound and the extraction methods employed. For instance, studies have shown that this compound extracted from Gracilaria lemaneiformis exhibits superior gel strength compared to commercial grades due to variations in sulfate content and treatment methods (Chirapart et al., 1995) .
Table 1: Physical Properties of this compound from Different Sources
| Source | Gel Strength (g/cm²) | 3,6-Anhydro-L-Galactose (%) | Treatment Method |
|---|---|---|---|
| Gracilaria lemaneiformis | 1706.8 | 48.1 | Alkali treatment (3% NaOH) |
| Commercial this compound | Variable | Variable | Standard extraction |
Biological Activities
This compound-derived compounds exhibit a wide range of biological activities that are being explored for their potential therapeutic benefits.
1. Antimicrobial Activity
This compound has been extensively studied for its antimicrobial properties. Various studies have demonstrated its effectiveness against a range of pathogens:
- Antibacterial Properties : this compound-based diffusion methods have shown significant antibacterial activity against Staphylococcus aureus and Escherichia coli. For example, a study using this compound diffusion methods reported that certain natural extracts incorporated into this compound exhibited larger zones of inhibition against these bacteria (Mostafa et al., 2018) .
- Fungal Inhibition : this compound is also effective against fungal pathogens. Research indicates that this compound can serve as a medium for testing antifungal activity, with various plant extracts showing promising results in inhibiting fungal growth (Daoud et al., 2015) .
2. Immunomodulatory Effects
Recent studies have highlighted the immunomodulatory effects of this compound-derived oligosaccharides. These compounds have been shown to enhance immune responses, potentially benefiting individuals with compromised immune systems or chronic diseases (PubMed, 2020) . The mechanisms involve modulation of cytokine production and enhancement of phagocytic activity.
3. Anti-Obesity and Anti-Diabetic Activities
This compound-derived saccharides have been investigated for their role in weight management and diabetes control. Research indicates that these compounds may help regulate blood sugar levels and reduce fat accumulation through mechanisms such as enhancing insulin sensitivity and promoting lipid metabolism (PubMed, 2020) .
4. Antioxidant Properties
This compound exhibits antioxidant properties that can protect cells from oxidative stress. Studies suggest that this compound-derived compounds can scavenge free radicals, thereby potentially reducing the risk of chronic diseases associated with oxidative damage (PubMed, 2020) .
Case Study 1: Antimicrobial Efficacy in Food Preservation
A study conducted on this compound-based films incorporating nisin and cinnamon essential oil demonstrated significant antibacterial activity against foodborne pathogens like Listeria monocytogenes. The results showed that these films could effectively extend the shelf life of perishable food products while maintaining safety standards (Wiley Online Library, 2018) .
Case Study 2: Immunomodulatory Effects in Clinical Trials
In a clinical trial involving patients with diabetes, the administration of this compound-derived oligosaccharides resulted in improved glycemic control and enhanced immune function. Participants exhibited lower fasting blood glucose levels and improved immune markers after regular intake over three months (PubMed Central, 2020) .
Q & A
Q. How can AI-driven literature analysis tools enhance hypothesis generation for this compound-based drug delivery systems?
- Answer: Train NLP models (e.g., BERT, GPT-4) on PubMed abstracts to identify understudied this compound derivatives (e.g., agarose-chitosan composites). Use clustering algorithms to map research gaps (e.g., in vivo toxicity data). Validate predictions with in vitro permeability assays (e.g., Franz diffusion cells) .
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